1-(azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride
Overview
Description
1-(Azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, attached to an imidazole ring
Synthetic Routes and Reaction Conditions:
Azetidine Synthesis: The azetidine ring can be synthesized through the cyclization of β-amino alcohols or via the intramolecular amination of amino alcohols.
Imidazole Synthesis: The imidazole ring can be constructed using the Debus-Radziszewski imidazole synthesis, which involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds.
Coupling Reaction: The azetidine and imidazole rings can be coupled using reagents like carbodiimides or coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the azetidine or imidazole rings, involving reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates, strong bases or acids
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution Products: Substituted azetidine or imidazole derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: Use in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism by which 1-(azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-(Azetidin-3-ylmethyl)-2-methyl-1H-imidazole dihydrochloride
1-(Azetidin-3-ylmethyl)-2-ethyl-1H-imidazole dihydrochloride
1-(Azetidin-3-ylmethyl)-2-phenyl-1H-imidazole dihydrochloride
Uniqueness: 1-(Azetidin-3-ylmethyl)-2-isopropyl-1H-imidazole dihydrochloride stands out due to its specific isopropyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-2-propan-2-ylimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(2)10-12-3-4-13(10)7-9-5-11-6-9;;/h3-4,8-9,11H,5-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRQOODZBQAHBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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